![molecular formula C24H28N2O4 B2436508 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-diethoxybenzamide CAS No. 946245-43-8](/img/structure/B2436508.png)

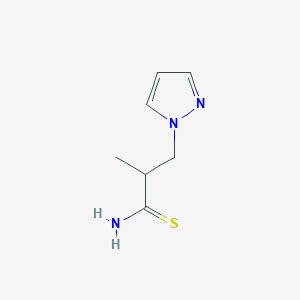

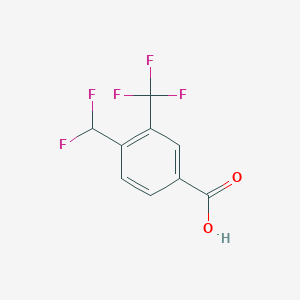

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-diethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-diethoxybenzamide, also known as CPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPQ is a quinoline derivative and is classified as a non-peptide antagonist of the neuropeptide Y (NPY) Y5 receptor. In

Applications De Recherche Scientifique

Neurotropic and Psychotropic Properties

Research has explored the psycho- and neurotropic properties of quinolin derivatives, demonstrating potential for further study as psychoactive compounds due to observed sedative, anti-amnesic, anti-anxiety, and antihypoxic effects in vivo (Podolsky, Shtrygol’, & Zubkov, 2017).

Chemical Synthesis and Characterization

Studies have focused on the synthesis and spectroscopic characterization of new compounds derived from quinolin and similar structures, highlighting their utility in creating novel dyes and exploring their solvent effects, tautomeric structures, and ionization constants (Rufchahi & Gilani, 2012).

Structural Aspects and Properties

Investigations into the structural aspects and properties of amide-containing quinolin derivatives have led to insights into their potential for forming gels and crystalline solids, offering implications for material science applications (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial Activity

Certain quinoxaline derivatives have been synthesized and evaluated for their antimicrobial activity, presenting a spectrum of activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents (Refaat, Moneer, & Khalil, 2004).

Catalytic Annulations

Cp*Rh(III)-catalyzed annulation processes involving N-methoxybenzamide and bisoxazol-5-one have been developed, leading to the creation of aryl quinazolin-4(3H)-one derivatives. These findings contribute to the field of organic synthesis, showcasing the functional group tolerance and yield efficiency of such catalytic reactions (Xiong, Xu, Sun, & Cheng, 2018).

Photodynamic Therapy Applications

Research into Re(I) organometallic compounds has explored their potential as photodynamic therapy (PDT) photosensitizers for cancer treatment. This includes studies on their singlet oxygen generation capabilities and the enhancement of selectivity through peptide conjugation, indicating promising applications in targeted cancer therapies (Leonidova, Pierroz, Rubbiani, Heier, Ferrari, & Gasser, 2014).

Propriétés

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-diethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4/c1-3-29-21-12-9-18(15-22(21)30-4-2)23(27)25-19-10-11-20-17(14-19)6-5-13-26(20)24(28)16-7-8-16/h9-12,14-16H,3-8,13H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNXAEDTSCPCKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)isoxazole-3-carboxamide](/img/structure/B2436426.png)

![4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2436431.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2436433.png)

![2-methyl-N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2436434.png)

![(3As,7aS)-6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine](/img/structure/B2436437.png)

![(Z)-2-bromo-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436439.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2436441.png)

![methyl 2-(2-(mesitylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2436444.png)